

Application Note: Quantification of Pravastatin Lactone in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pravastatin lactone	
Cat. No.:	B020420	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin, a hydrophilic statin, is a widely prescribed medication for the management of hypercholesterolemia. It exists in equilibrium with its inactive lactone form. The accurate quantification of both pravastatin and its lactone metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the simultaneous determination of pravastatin and **pravastatin lactone** in plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is robust, reproducible, and suitable for high-throughput analysis in a clinical or research setting.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of pravastatin and **pravastatin lactone** in plasma.

Table 1: Linearity and Sensitivity



Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
Pravastatin	0.5 - 600.29[1]	0.5[2]	≥ 0.99[1][3]
Pravastatin Lactone	0.5 - 100[2]	0.5[2]	≥ 0.999[2]

Table 2: Accuracy and Precision

Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Pravastatin	Low (LQC)	< 10[4]	< 7[4]	97.2 - 106[4]
Medium (MQC)	< 10[4]	< 7[4]	97.2 - 106[4]	
High (HQC)	< 10[4]	< 7[4]	97.2 - 106[4]	
Pravastatin Lactone	Low (LQC)	≤ 8[2]	≤ 8[2]	within 8% of nominal[2]
Medium (MQC)	≤ 8[2]	≤ 8[2]	within 8% of nominal[2]	
High (HQC)	≤ 8[2]	≤ 8[2]	within 8% of nominal[2]	_

Table 3: Recovery

Analyte	Extraction Method	Mean Recovery (%)
Pravastatin	Liquid-Liquid Extraction	93.8[4]
Pravastatin Lactone	Solid-Phase Extraction	≥ 90[2]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)



This protocol is adapted for the extraction of pravastatin from plasma samples.

Materials:

- Human plasma (collected in EDTA tubes)
- Pravastatin and Pravastatin Lactone reference standards
- Internal Standard (IS) working solution (e.g., Topiramate at 0.3 μg/mL)[3]
- Ethyl acetate (0.1% formic acid)[4]
- Methanol
- Acetonitrile
- 5 mM Ammonium acetate solution
- Microcentrifuge tubes (1.5 mL)
- Nitrogen evaporator

Procedure:

- Pipette 200 μL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the internal standard working solution and vortex briefly.
- To acidify the sample and improve extraction efficiency, add 50 μL of 0.1 M HCl. Vortex for 30 seconds.
- Add 1 mL of ethyl acetate (with 0.1% formic acid) to the tube.
- Vortex vigorously for 5 minutes.
- Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.



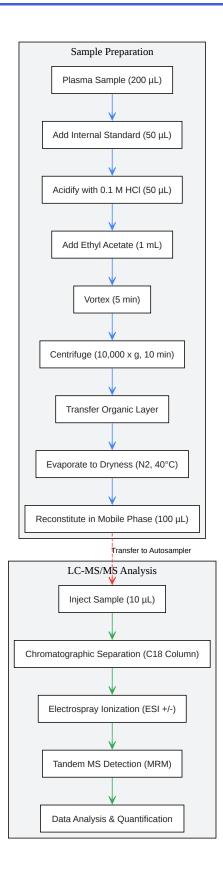
- Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.[4]
- Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase (e.g., Acetonitrile:5 mM Ammonium Acetate, 90:10, v/v).[3]
- Vortex for 1 minute to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Instrumentation:
 - Liquid Chromatograph (LC) system capable of binary gradient elution.
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 column (e.g., Thermo Hypurity Advance C18, 50 mm x 4.6 mm, 5 μm)[3]
 - Mobile Phase A: 5 mM Ammonium Acetate in water[3]
 - Mobile Phase B: Acetonitrile[3]
 - Gradient: Isocratic elution with 90% B[3]
 - Flow Rate: 1.0 mL/min[3]
 - Injection Volume: 10 μL
 - Column Temperature: 40°C[5]
 - Run Time: Approximately 1.5 2.0 minutes[3]



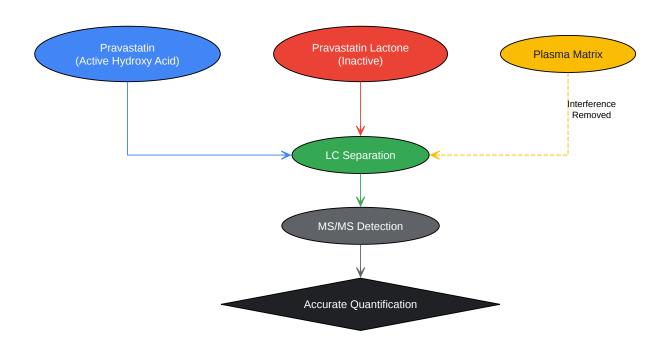
- Mass Spectrometric Conditions:
 - Ionization Mode: ESI, with polarity switching. Negative ion mode for Pravastatin and positive ion mode for Pravastatin Lactone.[5][6]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Pravastatin (Negative Mode): m/z 423.2 -> 321.3[5]
 - Pravastatin Lactone (Positive Mode): m/z 407.4 -> 183.2[5]
 - Internal Standard (e.g., Lovastatin Lactone, Positive Mode): m/z 427.1 -> 325.3[5]
 - Source Parameters:
 - Ion Spray Voltage: -4500 V (Negative), +5500 V (Positive)
 - Source Temperature: 500°C[4]
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

Visualizations









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